molecular formula C5H3ClINO B8562809 2-Chloro-5-iodo-3-pyridinol

2-Chloro-5-iodo-3-pyridinol

Cat. No. B8562809
M. Wt: 255.44 g/mol
InChI Key: VDPXEOQYQIYSNK-UHFFFAOYSA-N
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Patent
US07223778B2

Procedure details

I2 (45.8 g, 0.18 mol) is added to a solution of 2-chloro-3-pyridinol (69, 23.4 g, 0.18 mol) in Na2CO3 (225 ml, 1.0M aqueous solution, 0.225 mol). The I2 initially remains in the bottom of the flask but dissolves with stirring overnight. The solution becomes lighter in color dark and a white solid precipitates. The mixture is then diluted with EtOAc and acidified with concentrated HCl to pH 2–3. The solution is extracted with EtOAc. The combined extracts are washed with H2O, dried, evaporated to give the 2-chloro-5-iodo-3-pyridinol as a yellow solid.
Name
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]I.[Cl:3][C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][N:5]=1.C([O-])([O-])=O.[Na+].[Na+]>>[Cl:3][C:4]1[C:9]([OH:10])=[CH:8][C:7]([I:1])=[CH:6][N:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
45.8 g
Type
reactant
Smiles
II
Name
Quantity
23.4 g
Type
reactant
Smiles
ClC1=NC=CC=C1O
Name
Quantity
225 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II

Conditions

Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolves
CUSTOM
Type
CUSTOM
Details
a white solid precipitates
ADDITION
Type
ADDITION
Details
The mixture is then diluted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts are washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C=C1O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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